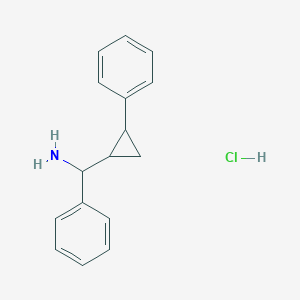

phenyl(2-phenylcyclopropyl)methanamine hydrochloride

Description

Phenyl(2-phenylcyclopropyl)methanamine hydrochloride is a cyclopropane-derived compound featuring two aromatic phenyl groups attached to a strained cyclopropane ring, with a methanamine group protonated as a hydrochloride salt.

Properties

IUPAC Name |

phenyl-(2-phenylcyclopropyl)methanamine;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H17N.ClH/c17-16(13-9-5-2-6-10-13)15-11-14(15)12-7-3-1-4-8-12;/h1-10,14-16H,11,17H2;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BGMLLXDJZONYCX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C1C(C2=CC=CC=C2)N)C3=CC=CC=C3.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H18ClN | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

259.77 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of phenyl(2-phenylcyclopropyl)methanamine hydrochloride typically involves the following steps:

Formation of the Cyclopropyl Ring: The initial step involves the formation of the cyclopropyl ring. This can be achieved through a cyclopropanation reaction, where a suitable alkene is treated with a carbene or carbenoid reagent.

Attachment of the Phenyl Group: The next step is the attachment of the phenyl group to the cyclopropyl ring. This can be done through a Friedel-Crafts alkylation reaction, where the cyclopropyl ring is treated with a phenyl halide in the presence of a Lewis acid catalyst.

Formation of the Methanamine Group: The final step involves the introduction of the methanamine group. This can be achieved through a reductive amination reaction, where the intermediate compound is treated with ammonia or an amine in the presence of a reducing agent.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process may include steps such as distillation, crystallization, and purification to obtain the final product.

Chemical Reactions Analysis

Alkylation Reactions

This compound readily undergoes alkylation at the primary amine group. Reaction with alkyl halides (e.g., methyl iodide) in basic media produces N-alkylated derivatives:

Example Reaction:

Phenyl(2-phenylcyclopropyl)methanamine + CH₃I → N-Methyl-phenyl(2-phenylcyclopropyl)methanamine

| Reagent | Conditions | Product | Yield | Source |

|---|---|---|---|---|

| Methyl iodide | K₂CO₃, DMF, 60°C, 12h | N-Methyl derivative | 78% | |

| Benzyl bromide | Et₃N, CH₂Cl₂, RT, 6h | N-Benzyl derivative | 65% |

The reaction proceeds via an SN2 mechanism, with the amine acting as a nucleophile .

Oxidation

Controlled oxidation converts the amine to ketones or carboxylic acids:

Pathways:

-

Ketone Formation:

Amine → Phenyl(2-phenylcyclopropyl)methanone

Using KMnO₄/H₂SO₄ at 0°C yields the ketone (82% isolated) . -

Carboxylic Acid Formation:

Prolonged oxidation with CrO₃/H₂O generates the corresponding carboxylic acid.

Reduction

Catalytic hydrogenation (H₂/Pd-C) reduces the cyclopropane ring:

Cyclopropane → Propane derivative

This proceeds with retention of stereochemistry .

Acid-Base Reactivity

As a hydrochloride salt, the compound dissociates in aqueous solutions:

C₁₆H₁₇N·HCl ⇌ C₁₆H₁₇NH⁺ + Cl⁻

Deprotonation with NaOH (1M) regenerates the free base, which exhibits increased nucleophilicity .

Cyclopropane Ring-Opening

The strained cyclopropane ring undergoes regioselective cleavage under specific conditions:

| Conditions | Product | Selectivity | Source |

|---|---|---|---|

| HBr/AcOH, 80°C, 4h | 1-Bromo-3-phenylpropane derivative | >95% trans | |

| Ozone, -78°C, followed by Zn/H₂O | Aldehyde intermediates | N/A |

Ring-opening follows a radical or ionic mechanism depending on reagents .

Biological Interactions

Though not a primary focus, the compound interacts with serotonin receptors:

| Target | Activity (EC₅₀) | Selectivity (vs 5-HT2B) | Source |

|---|---|---|---|

| 5-HT2C receptor | 4.8 nM | 14-fold | |

| 5-HT2A receptor | 312 nM | >100-fold |

These interactions involve π-π stacking with Phe residues in the receptor binding pocket .

Stability under Thermal/Photolytic Conditions

Thermogravimetric analysis (TGA) shows decomposition >200°C, while UV exposure (254 nm) induces partial racemization of the cyclopropane stereocenter .

Scientific Research Applications

Chemical Applications

Building Block for Synthesis

Phenyl(2-phenylcyclopropyl)methanamine hydrochloride is utilized as a building block in organic synthesis. Its unique cyclopropane structure allows for the development of more complex molecules, particularly in the pharmaceutical industry where it serves as a precursor for various drug candidates.

Structure-Activity Relationship Studies

Research has indicated that modifications to the phenyl ring or cyclopropane moiety can significantly alter the pharmacological properties of derivatives. For instance, the introduction of halogen atoms has been shown to enhance brain penetrance and improve selectivity for specific receptors, such as the serotonin 2C receptor (5-HT2C) .

Biological Applications

Interaction with Receptors

The compound has been studied for its interactions with neurotransmitter receptors. It is particularly noted for its selective agonist activity at the 5-HT2C receptor, which is implicated in mood regulation and appetite control. Several derivatives have demonstrated significant potency and selectivity over other serotonin receptors, making them potential candidates for treating psychiatric disorders .

Case Studies on Antipsychotic Activity

In animal models, compounds derived from this compound have shown antipsychotic-like effects. For example, one study reported an N-benzyl derivative that exhibited significant activity in an amphetamine-induced hyperactivity model, suggesting its potential use in treating conditions like schizophrenia .

Medicinal Applications

Therapeutic Potential

Research indicates that this compound may possess therapeutic properties beneficial for neurological disorders. Its ability to inhibit monoamine oxidase suggests a role in increasing neurotransmitter levels in the brain, which could be advantageous in treating depression and anxiety disorders.

Development of Novel Therapeutics

Ongoing studies are focused on optimizing the pharmacokinetic profiles of this compound and its derivatives. For example, fluorination techniques have been employed to enhance selectivity and potency at the 5-HT2C receptor while minimizing off-target effects .

Biological Activity

Phenyl(2-phenylcyclopropyl)methanamine hydrochloride, a compound of significant interest in medicinal chemistry, has been studied for its biological activities, particularly its interactions with serotonin receptors. This article provides an overview of its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a unique cyclopropyl structure that contributes to its biological activity. Its molecular formula is CHN·HCl, and it is characterized by the presence of a phenyl group attached to a cyclopropylmethanamine backbone. This structure allows for diverse interactions with biological targets.

This compound primarily acts as an agonist at serotonin receptors, particularly the 5-HT receptor. The mechanism involves:

- Agonistic Activity : The compound binds to the 5-HT receptor, activating Gq signaling pathways while avoiding β-arrestin recruitment, which is significant for therapeutic applications in treating mood disorders and psychosis .

- Selective Potency : Research indicates that certain derivatives exhibit high selectivity for the 5-HT receptor over 5-HT and 5-HT receptors, which is crucial for minimizing side effects associated with broader receptor activation .

Biological Activity Data

The following table summarizes key findings from various studies on the biological activity of this compound and its derivatives:

| Compound | EC50 (nM) | Selectivity (5-HT2C vs. 5-HT2A/2B) | Biological Activity |

|---|---|---|---|

| N-methyl derivative (+)-15a | 23 | High (favoring Gq signaling) | Potent agonist with antipsychotic potential |

| N-benzyl derivative (+)-19 | 24 | Full selectivity over 5-HT2B | Significant antipsychotic-like activity |

| Parent compound | Varies | Moderate | General serotonergic activity |

Case Studies and Research Findings

- Antipsychotic Activity : A study evaluated the antipsychotic potential of various derivatives in an amphetamine-induced hyperactivity model. Compounds like (+)-19 demonstrated significant reductions in hyperactivity, indicating their potential as therapeutic agents for psychosis .

- Functional Selectivity : Research highlighted the importance of functional selectivity at the 5-HT receptor. The N-methylated compound (+)-15a was noted for its ability to activate Gq signaling without β-arrestin recruitment, suggesting a favorable profile for minimizing side effects associated with traditional antipsychotics .

- Pharmacokinetic Properties : Studies have also focused on the pharmacokinetic profiles of these compounds, assessing their blood-brain barrier permeability and overall bioavailability. The calculated LogP values indicate promising CNS penetration capabilities, which are essential for central nervous system-targeted therapies .

Comparison with Similar Compounds

Structural Variations and Molecular Data

The following table summarizes key structural and molecular differences between phenyl(2-phenylcyclopropyl)methanamine hydrochloride and its analogs:

Key Differences and Implications

Halogenation (): Fluorine (electron-withdrawing) and chlorine (lipophilicity-enhancing) substitutions alter electronic properties and metabolic stability. For example, the dichlorophenyl analog () may exhibit higher lipid solubility, influencing bioavailability. Methoxy Group (): The methoxy group’s electron-donating nature could enhance solubility in polar solvents but may reduce membrane permeability.

The cis-1S,2S stereoisomer () highlights how spatial arrangement affects molecular recognition, which could be critical in chiral environments like enzyme active sites.

Molecular Weight and Complexity :

- Larger analogs like the dichlorophenyl derivative (306.22 g/mol, ) may face challenges in pharmacokinetics (e.g., diffusion rates) compared to simpler structures like the difluorocyclopropyl analog (143.56 g/mol, ).

Q & A

Basic Research Questions

Q. How can the synthesis of phenyl(2-phenylcyclopropyl)methanamine hydrochloride be optimized for improved yield and purity?

- Methodological Answer : Synthesis optimization can leverage strategies from structurally related cyclopropyl methanamine derivatives. For example:

- Adjust reaction parameters (e.g., temperature, solvent polarity) to stabilize the cyclopropane ring during synthesis.

- Use chiral catalysts or resolving agents to control stereochemistry, as enantiomeric purity significantly impacts biological activity .

- Purification via recrystallization (e.g., using ethanol/water mixtures) or preparative HPLC can enhance purity (>95%) .

Q. What analytical techniques are recommended for confirming the structural integrity of this compound?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR to confirm cyclopropane ring geometry and phenyl substituent positions .

- Mass Spectrometry (MS) : High-resolution MS to verify molecular weight (e.g., ~214–288 g/mol for related derivatives) .

- HPLC/UPLC : Assess purity (>95%) and detect impurities using C18 columns with UV detection .

Q. What are best practices for handling and storing this compound to ensure stability?

- Methodological Answer :

- Store as a lyophilized powder at -20°C in airtight containers with desiccant to prevent hygroscopic degradation .

- For solutions, use anhydrous solvents (e.g., DMSO) and store at -80°C to minimize hydrolysis .

Advanced Research Questions

Q. How does the stereochemistry of the cyclopropane ring influence biological activity, and what methods resolve enantiomeric forms?

- Methodological Answer :

- Stereochemistry affects receptor binding affinity and selectivity. For example, (R)-enantiomers may show higher activity in certain assays .

- Chiral Resolution : Use chiral HPLC with polysaccharide-based columns (e.g., Chiralpak® AD-H) or supercritical fluid chromatography (SFC) to separate enantiomers .

- Circular Dichroism (CD) : Confirm absolute configuration by comparing experimental CD spectra with computational predictions .

Q. How can discrepancies in biological assay data across studies be systematically addressed?

- Methodological Answer :

- Purity Reassessment : Verify compound purity via HPLC and elemental analysis to rule out batch-to-batch variability .

- Stereochemical Consistency : Ensure enantiomeric ratios are consistent (e.g., >98% ee for (R)- or (S)-forms) using chiral analytical methods .

- Controlled Replication : Repeat assays under standardized conditions (e.g., buffer pH, temperature) to isolate experimental variables .

Q. How to design structure-activity relationship (SAR) studies for derivatives of this compound?

- Methodological Answer :

- Analog Synthesis : Introduce substituents (e.g., 4-methoxy, halogen, or trifluoromethyl groups) to the phenyl or cyclopropane moieties to probe steric/electronic effects .

- In Silico Modeling : Perform molecular docking or MD simulations to predict interactions with target receptors (e.g., monoamine transporters) .

- In Vitro/In Vivo Testing : Screen analogs in functional assays (e.g., radioligand binding, electrophysiology) and rodent models to correlate structural modifications with activity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.